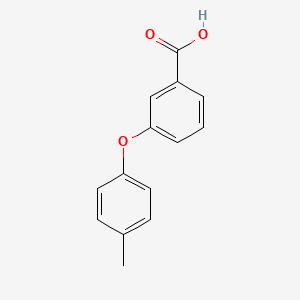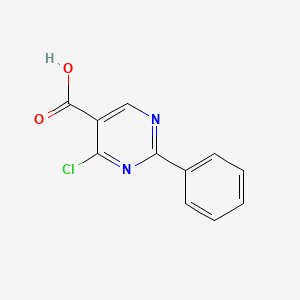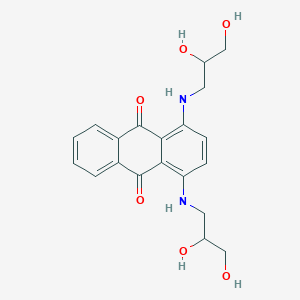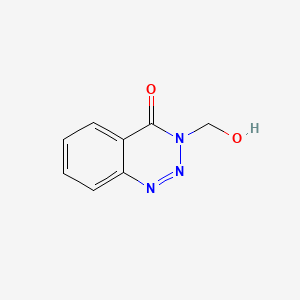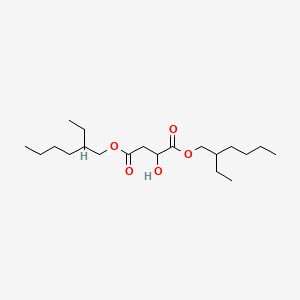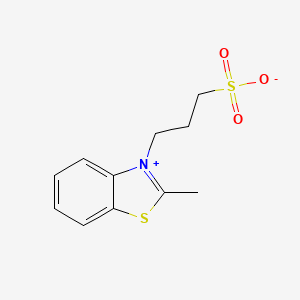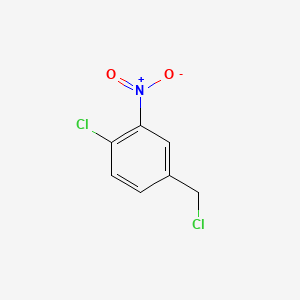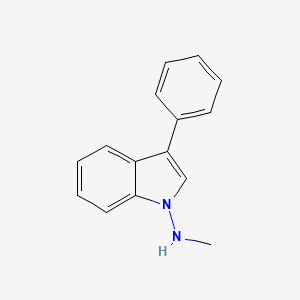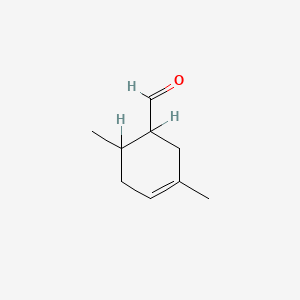
AZOBENZENE-2-SULFENYL BROMIDE*
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene-2-sulfenyl bromide: is an organic compound characterized by the presence of an azo group (-N=N-) and a sulfenyl bromide group (-S-Br) attached to the azobenzene structure. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Azobenzene-2-sulfenyl bromide can be synthesized through several methods. One common approach involves the reaction of azobenzene with sulfur bromide (S2Br2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition .
Industrial Production Methods: Industrial production of azobenzene-2-sulfenyl bromide follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Azobenzene-2-sulfenyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols, leading to the formation of substituted azobenzene derivatives.
Oxidation Reactions: The sulfenyl bromide group can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction Reactions: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium dithionite, zinc dust.
Major Products Formed:
- Substituted azobenzene derivatives.
- Sulfonyl azobenzene compounds.
- Hydrazo compounds.
Applications De Recherche Scientifique
Azobenzene-2-sulfenyl bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of azobenzene-2-sulfenyl bromide involves its reactivity with nucleophiles and its ability to undergo photoisomerization. The sulfenyl bromide group acts as an electrophile, reacting with nucleophilic sites on target molecules. Additionally, the azo group can switch between trans and cis isomers upon exposure to light, leading to changes in the compound’s chemical and physical properties .
Comparaison Avec Des Composés Similaires
Azobenzene: Lacks the sulfenyl bromide group but shares the azo group and photoisomerization properties.
Azobenzene-4-sulfenyl chloride: Similar structure but with a sulfenyl chloride group instead of bromide.
Uniqueness: Azobenzene-2-sulfenyl bromide is unique due to the presence of both the azo group and the sulfenyl bromide group, which confer distinct reactivity and photoresponsive properties. This combination makes it a versatile reagent in various chemical and biological applications .
Propriétés
Numéro CAS |
2849-62-9 |
|---|---|
Formule moléculaire |
C12H9BrN2S |
Poids moléculaire |
293.18 g/mol |
Nom IUPAC |
(2-phenyldiazenylphenyl) thiohypobromite |
InChI |
InChI=1S/C12H9BrN2S/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |
Clé InChI |
OGLDNEGRIQZFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |
Key on ui other cas no. |
2849-62-9 |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


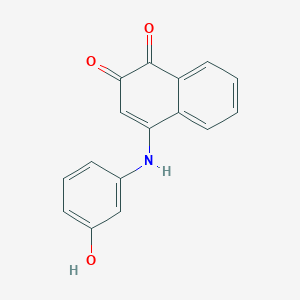
![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)
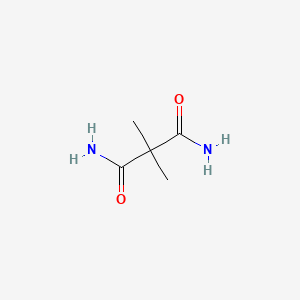
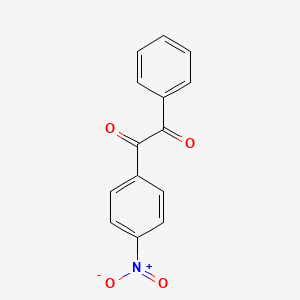
![3H-[1,2,3]Triazolo[4,5-c]pyridin-4-amine](/img/structure/B1606394.png)
